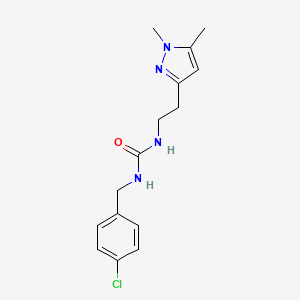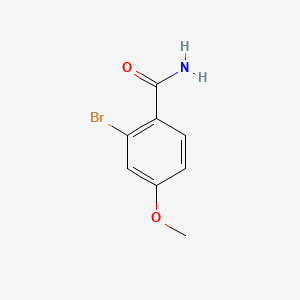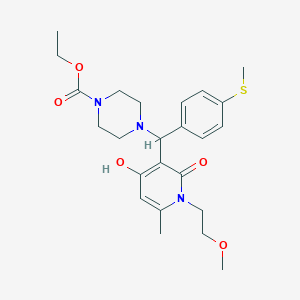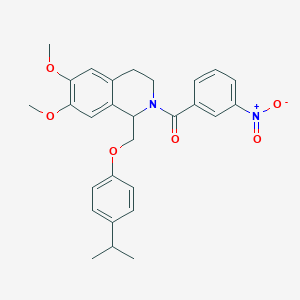![molecular formula C16H18N2O2S B2498853 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 868376-54-9](/img/structure/B2498853.png)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives often involves multistep reactions, starting from basic aromatic compounds undergoing condensation, cyclization, and substitution reactions. For instance, the synthesis of Co(II) complexes with benzo[d]thiazole ligands involves elemental analysis, FT-IR, electronic, EI mass, and XRD spectra analyses, demonstrating the complex synthesis routes possible for derivatives of benzo[d]thiazoles (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of compounds containing benzo[d]thiazole units can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure determination of cyclopropanecarboxamide derivatives reveals significant insights into their 3D conformation and structural features (J. Lu et al., 2021).
Chemical Reactions and Properties
Benzo[d]thiazole derivatives engage in various chemical reactions, including cyclization and interaction with other chemical entities. The reactivity often hinges on the functional groups present, with ethoxy and allyl substituents offering sites for reactions such as oxidative cyclization or interaction with electrophiles and nucleophiles. The synthesis of fused benzoimidazothiazole derivatives via FeCl3/ZnI2-catalyzed oxidative cyclization demonstrates the reactivity of benzo[d]thiazole compounds (Subhajit Mishra et al., 2014).
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antimicrobial Activities
Benzothiazole derivatives, including those structurally related to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, have been synthesized and evaluated for cytotoxic and antimicrobial activities. Specifically, similar compounds have shown significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080, and moderate inhibitory effects on bacterial growth like Staphylococcus aureus and some fungi (Nam et al., 2010).
Fluorescence Properties and Anticancer Activity
Research on Co(II) complexes of benzothiazole derivatives has shown that these compounds exhibit fluorescence quenching and potential in vitro cytotoxicity against human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).
Intramolecular Electrophilic Addition
Studies on similar benzothiazole compounds involve the generation of novel cyclic ylides through an intramolecular electrophilic addition of carbene to a sulfur atom. This results in various types of rearrangements offering a range of cyclopropyl sulfides and other compounds, highlighting the chemical versatility of these compounds (Ojima & Kondo, 1973).
Cyanide Anion Recognition
Benzothiazole derivatives have been synthesized and studied for their recognition properties of cyanide anions, where certain compounds exhibit a notable change in color and fluorescence in response to cyanide, indicating their potential use as chemosensors (Wang et al., 2015).
Diastereoselective Synthesis and Cycloaddition Reactions
The diastereoselective synthesis of spiro compounds via cycloaddition reactions of benzothiazolium salts has been explored. These synthetic methods produce novel compounds with potential in various chemical applications (Zeng et al., 2018).
Novel Reactions with Methylenecyclopropenes
Reactions involving benzothiazolium compounds with methylenecyclopropenes lead to the formation of distinct derivatives. These reactions demonstrate the chemical reactivity and potential for creating diverse compounds in organic synthesis (Tsuge, Shimoharada, & Noguchi, 1981).
Eigenschaften
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-10-18-14-12(20-4-2)6-5-7-13(14)21-16(18)17-15(19)11-8-9-11/h3,5-7,11H,1,4,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQDJBAHIDRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3CC3)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)


![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)




![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)
